molecular formula C12H14BrNO4S B7556958 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

Cat. No. B7556958
M. Wt: 348.21 g/mol
InChI Key: GDXHSXAJCFFYNT-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Boc-3-Br-Ph-Gly-OH and has a molecular weight of 383.31 g/mol.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation in animal models. These effects suggest that the compound may have potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, the compound has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for research on 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One possible direction is to explore its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to understand the exact mechanism of action of the compound and to optimize its pharmacological properties. Another direction is to investigate the use of the compound as a tool for studying enzyme activity and signaling pathways. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research.

Synthesis Methods

The synthesis of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 3-bromobenzenesulfonyl chloride with Boc-glycine in the presence of triethylamine. The resulting Boc-3-Br-Ph-Gly-OH is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.

Scientific Research Applications

2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity and has been tested against various cancer cell lines such as MCF-7, HCT-116, and A549. The compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

2-[(3-bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-10-2-1-3-11(6-10)19(17,18)14(8-12(15)16)7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXHSXAJCFFYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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